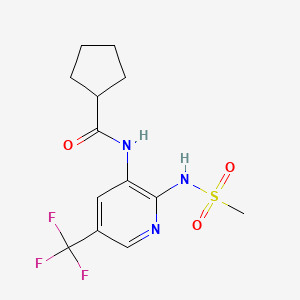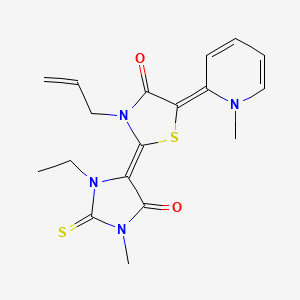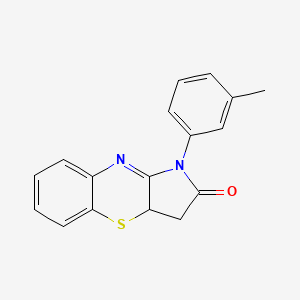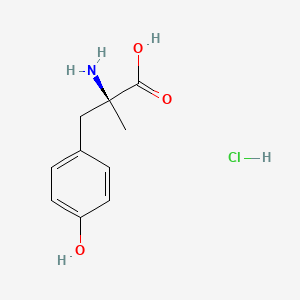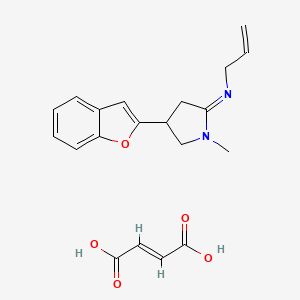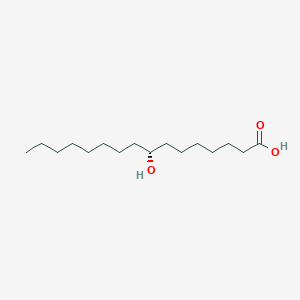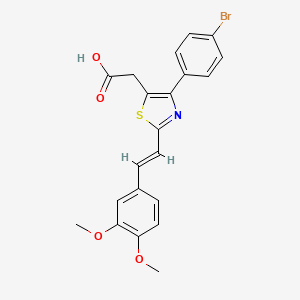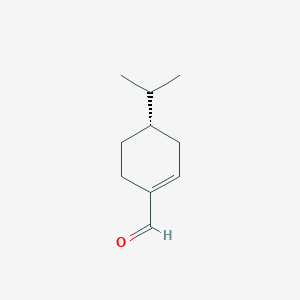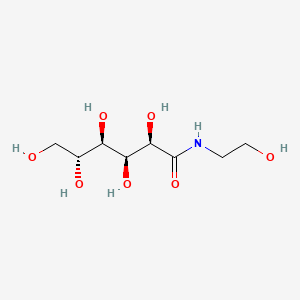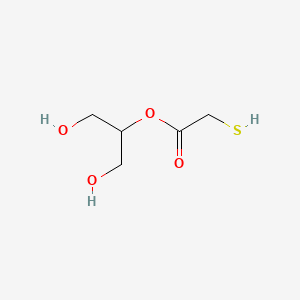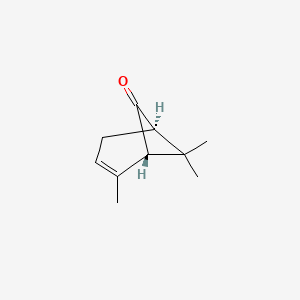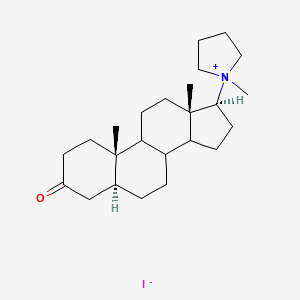
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide is a synthetic compound that belongs to the class of androstane derivatives This compound is characterized by the presence of a pyrrolidinium group attached to the androstane skeleton, which is a common structure in many steroid hormones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the androstane skeleton, which can be derived from natural sources or synthesized from simpler organic compounds.
Functional Group Modification: The 3-oxo group is introduced through oxidation reactions, while the 17beta-hydroxy group is protected to prevent unwanted side reactions.
Pyrrolidinium Group Introduction: The pyrrolidinium group is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the androstane skeleton.
Iodide Addition: The final step involves the addition of iodide to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The 17beta-hydroxy group can be oxidized to form a ketone.
Reduction: The 3-oxo group can be reduced to form a hydroxyl group.
Substitution: The pyrrolidinium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of various substituted pyrrolidinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding steroid hormone action.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in hormone replacement therapy.
Industry: Used in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide involves its interaction with specific molecular targets and pathways:
Androgen Receptor: The compound binds to androgen receptors, modulating their activity and influencing gene expression.
Enzyme Inhibition: It may inhibit enzymes involved in steroid metabolism, affecting the levels of other steroid hormones.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-(3-oxo-5alpha-androstan-17beta-yl)pyrrolidinium iodide can be compared with other similar compounds, such as:
5alpha-Androstan-17beta-ol-3-one:
Epiandrosterone: A metabolite of dihydrotestosterone with a hydroxyl group at the 3-position instead of a keto group.
3beta-Androstanediol: An endogenous steroid hormone with hydroxyl groups at both the 3 and 17 positions.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10063-02-2 |
|---|---|
Molekularformel |
C24H40INO |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(5S,10S,13S,17S)-10,13-dimethyl-17-(1-methylpyrrolidin-1-ium-1-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one;iodide |
InChI |
InChI=1S/C24H40NO.HI/c1-23-12-10-18(26)16-17(23)6-7-19-20-8-9-22(25(3)14-4-5-15-25)24(20,2)13-11-21(19)23;/h17,19-22H,4-16H2,1-3H3;1H/q+1;/p-1/t17-,19?,20?,21?,22-,23-,24-;/m0./s1 |
InChI-Schlüssel |
DOWLZUGHIHWKCK-IZMLDAJCSA-M |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4[N+]5(CCCC5)C)C.[I-] |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




